

# Preliminary Efficacy of Unc-CA359: An Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Notice: Publicly available data on **Unc-CA359** is currently limited. This document summarizes the existing information and outlines a general framework for the kind of in-depth technical guide requested, which can be populated as more research becomes available.

## **Introduction to Unc-CA359**

**Unc-CA359** is identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). [1][2] It has been associated with pre-clinical research for chordoma, a rare type of bone cancer.[1][2] The compound's chemical formula is C18H14CLN3O2, and its designated CAS number is 2676156-05-9.[2]

Table 1: Unc-CA359 Compound Details

| Property         | Value                                      | Source |
|------------------|--------------------------------------------|--------|
| Target           | Epidermal Growth Factor<br>Receptor (EGFR) | [1][2] |
| Reported IC50    | 18 nM                                      | [1][2] |
| Therapeutic Area | Chordoma Research                          | [1][2] |
| Chemical Formula | C18H14CLN3O2                               | [2]    |
| CAS Number       | 2676156-05-9                               | [2]    |



At present, specific preliminary studies detailing the efficacy, experimental protocols, and quantitative data for **Unc-CA359** are not available in the public domain. The information is primarily found on chemical supplier websites, which suggests that **Unc-CA359** may be in the early stages of research and development, with detailed findings not yet published in peer-reviewed literature.

# Postulated Mechanism of Action and Signaling Pathway

As an EGFR inhibitor, **Unc-CA359** is presumed to interfere with the signaling cascade initiated by the binding of epidermal growth factor (EGF) to its receptor. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

Below is a generalized diagram of the EGFR signaling pathway that **Unc-CA359** would theoretically inhibit.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. themarkfoundation.org [themarkfoundation.org]
- 2. campaign.unc.edu [campaign.unc.edu]



 To cite this document: BenchChem. [Preliminary Efficacy of Unc-CA359: An Overview].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396089#preliminary-studies-on-unc-ca359-s-efficacy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com